![molecular formula C14H9BrFNO5 B1469352 Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate CAS No. 1192319-50-8](/img/structure/B1469352.png)
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate
Overview
Description
“Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a nitro group (-NO2), a bromine atom, and a fluorine atom attached to different positions of the benzene rings .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo, fluoro, nitro groups, and the methoxy group onto the benzene rings. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is substituted with a bromo and a fluoro group, and the other with a nitro group and a methoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the nitro, bromo, and fluoro groups could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the nitro, bromo, fluoro, and methoxy groups. These groups could affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Structural and Chemical Properties Analysis
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate has been studied for its structural and chemical properties, particularly in the context of protoporphyrinogen IX oxidase inhibitors. These inhibitors are significant for their potential applications in herbicide development and understanding plant biochemistry. A study highlighted the crystal structures of similar compounds, emphasizing their dihedral angles and interatomic distances, which are crucial for understanding their interaction mechanisms and biological activity. The molecules were linked through C-H...O interactions, forming sheets in the crystal structure, indicating potential for solid-state stability and interaction with biological targets (Li et al., 2005).
Fluorescence and Sensing Applications
The chemical's structural framework allows for applications in fluorescence-based sensing. For instance, derivatives of methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate could serve as fluorogenic chemosensors, which exhibit high selectivity and sensitivity towards specific metal ions in biological and environmental samples. A study on a related compound demonstrated its application in detecting Al³⁺ ions with high selectivity, showing potential for bio-imaging and environmental monitoring (Ye et al., 2014).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the compound's derivatives are explored for their ability to detect and quantify pollutants and residues. For example, the determination of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues in agricultural samples demonstrates the utility of such compounds in ensuring food safety and environmental protection. The method involves converting residues to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, which is then measured by gas-liquid chromatography, showcasing the compound's application in residue analysis (Adler et al., 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO5/c1-21-14(18)10-6-8(3-5-13(10)17(19)20)22-9-2-4-11(15)12(16)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVULVYNHUHKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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